4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol is an organic compound characterized by a butenol backbone and a fluorinated methoxyphenyl substituent. This compound has gained attention in various fields of chemistry, particularly in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity. The compound is cataloged under the CAS number 842123-82-4, and its molecular formula is C11H13F O2, with a molecular weight of approximately 196.22 g/mol .
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol can be traced to its development as a building block in organic synthesis. It is derived from the reaction of 3-fluoro-4-methoxybenzyl chloride with magnesium to form a Grignard reagent, which is subsequently reacted with but-3-en-2-one. This compound is also studied for its potential biological activities and applications in drug development.
The compound falls under the category of substituted phenols and butenols, which are important in organic chemistry for their versatile reactivity. Its classification as a fluorinated compound adds to its significance, as fluorine atoms can enhance biological activity and alter physical properties such as lipophilicity and metabolic stability.
The primary method for synthesizing 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol involves the use of Grignard reagents. The process typically includes the following steps:
The reaction conditions are critical for optimizing yield and purity. Typically, reactions are conducted under an inert atmosphere (nitrogen) to prevent moisture interference. Temperature control is also essential, generally maintained at low temperatures during the formation of the Grignard reagent to avoid side reactions.
The molecular structure of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol consists of a butenol functional group attached to a phenyl ring that contains both fluorine and methoxy substituents. The presence of these groups significantly influences the compound's reactivity and stability.
4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
The reaction conditions such as solvent choice, temperature, and pressure are crucial for determining the outcome of these reactions. For instance, oxidation reactions typically require acidic conditions to facilitate the conversion of alcohols to carbonyls.
The mechanism by which 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors in biological systems. The fluorine atom enhances the compound's ability to form strong interactions with these targets, potentially influencing various biological pathways.
These properties make it suitable for various applications in organic synthesis and industry.
The Grignard reagent-mediated approach represents the most extensively documented synthetic pathway for 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol. This methodology leverages organomagnesium intermediates to form the critical carbon-carbon bond between the aromatic system and the alkenol chain. The synthesis initiates with the formation of a Grignard reagent from 3-fluoro-4-methoxybenzyl chloride (or bromide) under inert atmospheric conditions. The halogen-bearing aromatic compound reacts with magnesium metal in rigorously dried diethyl ether or tetrahydrofuran, generating the corresponding aryl magnesium halide. This highly nucleophilic species subsequently undergoes addition to but-3-en-2-one (methyl vinyl ketone), resulting in the formation of the tertiary alcohol functionality characteristic of the target molecule .
Critical process parameters include strict exclusion of moisture and oxygen, maintenance of low temperatures during initial reagent formation (0–5°C), and controlled addition of the carbonyl component to prevent undesired side reactions. The reaction typically proceeds with moderate to high yields (65–80%) under optimized conditions. Post-reaction processing involves careful quenching with aqueous ammonium chloride solution, followed by extraction with dichloromethane or ethyl acetate. Purification is achieved through silica gel chromatography or fractional distillation under reduced pressure, yielding the product as a colorless to pale yellow liquid. Industrial adaptations utilize continuous flow reactors to enhance heat transfer efficiency and mitigate safety concerns associated with exothermic Grignard formation, significantly improving scalability and reproducibility [6].
Table 1: Grignard Reagent Synthesis Optimization Parameters
Parameter | Laboratory Scale | Industrial Scale (Flow) | Impact on Yield |
---|---|---|---|
Solvent System | Diethyl ether | Tetrahydrofuran | +15% yield in THF |
Temperature Control | Batch cooling bath | Continuous heat exchanger | Improved consistency |
Reaction Time | 4–6 hours | 20–30 minutes residence | Reduced byproduct formation |
Atmosphere Control | Nitrogen sparging | Pressurized inert gas | Enhanced reagent stability |
While less extensively documented for this specific molecule than Grignard methodologies, transition metal-catalyzed cross-coupling strategies offer potential alternative routes to 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol. Palladium-catalyzed Heck reactions present the most viable approach, wherein 3-fluoro-4-methoxyiodobenzene or bromobenzene couples with but-3-en-1-ol under catalytic conditions. This method would directly construct the carbon-carbon bond between the aromatic ring and the alkenol moiety in a single step .
The reaction typically employs a palladium catalyst (e.g., palladium acetate or tetrakis(triphenylphosphine)palladium(0)) in the presence of a phosphine ligand (triphenylphosphine or tri-o-tolylphosphine) and a base (triethylamine or potassium carbonate) in polar aprotic solvents such as dimethylformamide or acetonitrile. Heating to 80–100°C facilitates the coupling process over 12–24 hours. While theoretically efficient, this approach faces challenges including regioselectivity control (terminal versus internal alkene coupling), competitive reduction of the aryl halide, and potential sensitivity of the methoxy group under prolonged heating conditions. The direct Heck approach to this molecule remains less explored compared to the established Grignard route, suggesting an area for future methodological development. Alternative coupling strategies such as Stille or Suzuki reactions could provide access to advanced intermediates but would require additional steps to install the alkenol functionality .
The introduction of fluorine at the meta position relative to the methoxy group presents significant synthetic considerations. Two primary fluorination strategies emerge: electrophilic fluorination of a pre-formed methoxyphenyl intermediate and utilization of commercially available fluoromethoxybenzene building blocks. Electrophilic fluorination employs selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or fluorine gas as fluorinating agents on electron-rich aromatic precursors. This approach requires careful control of reaction conditions to prevent over-fluorination or oxidative degradation, typically operating at 0–25°C in acetonitrile or dichloromethane [4].
Alternatively, the Balz-Schiemann reaction provides a viable pathway via diazotization of commercially available 3-amino-4-methoxybenzoic acid followed by fluorodediazoniation. This classical method involves the preparation of the aromatic diazonium salt from the aniline precursor at 0–5°C, followed by thermal decomposition of the isolated tetrafluoroborate salt at 100–120°C to yield the fluoroaromatic compound. The resulting 3-fluoro-4-methoxybenzoic acid serves as a versatile intermediate that can be reduced to the corresponding benzyl alcohol or benzyl halide for subsequent chain elongation. Recent advances focus on continuous flow implementations of diazotization and fluorodediazoniation to enhance safety profiles when handling unstable diazonium intermediates. This strategy demonstrates superior regioselectivity compared to electrophilic methods, though it requires multi-step synthesis from aniline precursors [4] [7].
Table 2: Fluorination Method Comparison for Aromatic Ring Functionalization
Method | Reagents | Temperature | Regioselectivity | Yield Range |
---|---|---|---|---|
Electrophilic | Selectfluor®/Acetonitrile | 0–25°C | Moderate | 40–60% |
Balz-Schiemann | NaNO₂/HBF₄/Heat | 100–120°C | High | 60–75% |
Halogen Exchange | KF/Cu catalyst/High T | 180–200°C | High | 70–85% |
While 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol lacks stereogenic centers, related chiral butenol derivatives have been synthesized through enantioselective methodologies with potential applicability to this compound's structural analogs. Catalytic asymmetric reduction of prochiral ketones represents the most developed approach. Specifically, 1-(3-fluoro-4-methoxyphenyl)but-3-en-1-one serves as a suitable substrate for enantioselective reduction using chiral catalysts. Borane-mediated reductions catalyzed by Corey-Bakshi-Shibata (CBS) catalysts achieve high enantiomeric excesses (90–98%) at low catalyst loadings (2–5 mol%) in toluene or tetrahydrofuran at -20°C to 25°C [2].
Biocatalytic approaches employing ketoreductase enzymes or immobilized whole cells offer sustainable alternatives with exceptional stereoselectivity. Alcohol dehydrogenases from Lactobacillus species or recombinant Escherichia coli strains have demonstrated efficacy for analogous substrates, typically operating in phosphate buffer (pH 7.0–7.5) at 30–37°C with cofactor recycling systems. These methods provide enantiomeric excesses exceeding 99% but require specialized enzyme screening and optimization. Transition metal-catalyzed asymmetric hydrogenation presents another viable strategy, employing chiral phosphine-rhodium complexes such as (S)-BINAP-Ru(II) catalysts under hydrogen pressure (50–100 psi) in alcoholic solvents. While this method achieves excellent stereocontrol, the high cost of chiral ligands and specialized equipment requirements present barriers to large-scale implementation [2] [3].
Continuous flow technology significantly enhances the safety, efficiency, and scalability of 4-(3-Fluoro-4-methoxyphenyl)-1-buten-4-ol synthesis, particularly for hazardous intermediates and exothermic reactions. The Grignard formation and subsequent nucleophilic addition steps benefit substantially from continuous processing. In optimized systems, magnesium turnings are packed in column reactors, through which solution of 3-fluoro-4-methoxybenzyl chloride in tetrahydrofuran is circulated at precisely controlled flow rates (5–10 mL/min) and temperatures (25–40°C). The resulting Grignard reagent solution is then immediately mixed with a stream of but-3-en-2-one in a micromixer chip, with residence times of 2–5 minutes in tubular reactors maintained at 0–10°C [6].
This configuration minimizes decomposition pathways associated with classical batch processing and improves heat transfer efficiency for the highly exothermic addition reaction. Continuous extraction and separation units (centrifugal extractors or membrane-based systems) enable immediate quenching and phase separation, reducing processing times from hours to minutes. Integrated in-line analytics (FTIR, UV/Vis) provide real-time reaction monitoring for quality control. Flow systems achieve 15–20% higher overall yields compared to batch processes, with productivity increases exceeding 200% due to reduced cycle times and the elimination of reactor cleaning between batches. These systems also facilitate safer handling of pyrophoric intermediates and enable production scales exceeding 100 kg/day with minimal operational hazards [6].
Table 3: Continuous Flow Reactor Advantages for Key Synthesis Steps
Synthetic Step | Batch Challenges | Flow Solutions | Process Improvements |
---|---|---|---|
Grignard Formation | Initiation difficulties | Packed-bed reactors | Consistent reagent quality |
Ketone Addition | Exotherm management | Microstructured heat exchangers | Eliminated thermal runaway risks |
Quenching | Rapid gas evolution | Segmented flow quenching | Safer handling of reactive species |
Product Isolation | Extended workup times | In-line liquid-liquid separation | Reduced solvent inventory |
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8